16,17-Dehydro-26-hydroxyiridal
Description
16,17-Dehydro-26-hydroxyiridal is a specialized iridoid derivative characterized by a unique structural framework involving a 5/5 fused ring system and functional modifications at key positions, including a hydroxyl group at C-26 and a dehydrogenated bond between C-16 and C-15.
The synthesis pathway for such compounds often involves oxidative modifications (e.g., hydroxylation, dehydrogenation) of precursor molecules. For example, compound 1 in is proposed to arise from the oxidation of a methyl group to oxygenated methylene at C-10, followed by hemiacetal formation with an aldehyde group at C-1, resulting in a 5/5 ring system . This mechanism may parallel the formation of this compound, where dehydrogenation at C-16/17 and hydroxylation at C-26 introduce distinct stereochemical and electronic properties.
Properties
CAS No. |
139626-33-8 |
|---|---|
Molecular Formula |
C30H48O4 |
Molecular Weight |
472.70 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 16,17-Dehydro-26-hydroxyiridal with structurally related iridoids, based on extrapolated data from and analogous compounds:
*Molecular formula inferred based on structural similarity to compound 1 (C₁₁H₁₆O₄) with an additional hydroxyl group at C-24. †Biological activities are hypothesized based on known iridoid properties.
Key Differences and Implications
Functional Group Positioning: this compound’s hydroxyl group at C-26 distinguishes it from 8,9-didehydro-7-hydroxydolichodial (hydroxyl at C-7) and compound 1 (oxygenated methylene at C-10). This positional variance likely alters solubility and receptor-binding affinity .
Ring System and Reactivity :
- Both this compound and compound 1 share a 5/5 fused ring system , which contrasts with the 6-membered ring of 8,9-didehydro-7-hydroxydolichodial. The fused 5/5 system may restrict conformational flexibility, influencing interactions with biological targets .
Biological Activity :
- Compound 1 exhibits cytotoxicity against cancer cells , attributed to its hemiacetal structure and oxygenated methylene bridge, which may disrupt cellular membranes .
- In contrast, this compound’s antifungal properties likely stem from its hydroxyl group, which can participate in hydrogen bonding with fungal enzymes.
Research Findings and Limitations
- Synthetic Challenges : The dehydrogenation and hydroxylation steps required for this compound synthesis are highly sensitive to reaction conditions, as evidenced by the oxidative pathways described for compound 1 .
- Data Gaps : Direct spectroscopic data (e.g., NMR, HR-ESI-MS) for this compound are absent in the provided evidence, necessitating caution in extrapolating properties from analogs.
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